Deuterio nitrate
Overview
Description
Deuterio nitrate, involving deuterium, a stable hydrogen isotope, is not extensively covered in the context of isolated compounds in scientific literature. However, its studies generally intertwine with those on the solvation, synthesis, and reaction mechanisms involving nitrate ions in deuterated environments. Deuterated compounds are particularly used in vibrational spectroscopy studies to understand molecular interactions and structures due to their distinct isotopic effects (Yadav, Choudhary, & Chandra, 2017).
Synthesis Analysis
The synthesis of deuterated compounds typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, such as the reductive deuteration of nitriles to produce α,α-dideuterio amines, a process that could be analogous to forming deuterated nitrates under specific conditions (Ding et al., 2018).
Molecular Structure Analysis
Molecular structure analysis in deuterated environments, like in the study of solvation shell structures, reveals that deuterium substitution impacts vibrational spectra and molecular interactions. Specifically, deuterium's presence affects the vibrational stretch frequencies and hydrogen bonding within nitrate solvation shells (Yadav, Choudhary, & Chandra, 2017).
Chemical Reactions and Properties
Chemical reactions involving deuterio compounds demonstrate isotopic effects, such as changes in reaction rates and mechanisms due to the substitution of hydrogen with deuterium. For instance, the solvolytic displacement of the nitrate group from benzyl nitrates in deuterated water shows kinetic alpha-deuterium effects, indicating a more ionic transition state compared to non-deuterated counterparts (Koshy & Robertson, 1974).
Physical Properties Analysis
Physical properties such as phase transitions, crystallization behavior, and solvation dynamics can be altered in deuterated compounds. The study of completely deuterated glycine silver nitrate (DGSN) revealed new polymorphic forms different from the non-deuterated version, indicating that deuteration significantly impacts crystal structures and physical properties (Chitra et al., 2013).
Chemical Properties Analysis
Deuteration affects chemical properties such as reactivity, stability, and isotope effects. The alpha-deuterium isotope effect in the displacement of nitrate groups from organic molecules in water showcases how deuteration changes chemical properties and reaction dynamics (Koshy & Robertson, 1974).
Scientific Research Applications
Environmental Studies : Deuterium oxide has been used as a tracer in environmental research to study solute movements, particularly in understanding nitrate leaching in aquifers. A study demonstrated that approximately 40 kg ha−1 yr.−1 of nitrate nitrogen were leached beyond root depth in chalk aquifers, which has implications for groundwater quality and agricultural practices (Wellings, 1984).
Chemical Analysis and Reaction Mechanisms : Deuterium has been instrumental in analyzing chemical reaction mechanisms. For instance, alpha-deuterium effects were studied for the solvolytic displacement of nitrate groups in various compounds, providing insights into reaction trends and mechanisms (Koshy & Robertson, 1974).
Hydrogen Isotope Separation : The isolation of deuterium from isotopic mixtures is a significant challenge in separation technology. A study reported a highly effective hydrogen isotope separation system using metal-organic frameworks (MOFs), achieving a high separation factor, demonstrating the potential for practical industrial usage (Kim et al., 2017).
Material Science and Semiconductor Research : Deuterium processing has been shown to reduce hot electron degradation in metal oxide semiconductor transistors, improving transistor lifetime significantly. This illustrates the potential of deuterium in enhancing the durability of semiconductor devices (Lyding, Hess, & Kizilyalli, 1996).
Climatology and Environmental Science : In climatology, deuterium concentration measurements in ice samples have been used to high-resolution date polar ice cores, offering a method to observe short-term variations in environmental factors (Dreschhoff, Jungner, & Laird, 2020).
Biomedical Applications : Deuterium oxide (2H2O) has been proposed as a tracer for blood flow and tissue perfusion in nuclear magnetic resonance (NMR) imaging. This application demonstrates the potential of deuterium in clinical diagnostics and research (Ackerman, Ewy, Becker, & Shalwitz, 1987).
Safety And Hazards
While specific safety data for deuterio nitrate is not available, it’s important to note that nitrates can pose risks. For example, they may intensify fire and be corrosive to metals . They can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
deuterio nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929164 | |
Record name | (~2~H)Nitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.019 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterio nitrate | |
CAS RN |
13587-52-5 | |
Record name | Nitric acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13587-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitric (2H)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H)Nitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitric (2H)acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.